molecular formula C25H25N3O5 B250914 Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate

Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate

Cat. No. B250914
M. Wt: 447.5 g/mol
InChI Key: RESXEJDJNAZXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate is a compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic potential in various diseases.

Mechanism of Action

The exact mechanism of action of Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate is not fully understood. It is believed to act by inhibiting the production of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha. It also inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, which play a crucial role in inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple. It has been extensively studied, and its mechanism of action is well understood. However, one limitation is that its solubility in water is low, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate. One direction is to study its potential in treating other neurodegenerative diseases like Huntington's disease and multiple sclerosis. Another direction is to study its potential in treating chronic pain conditions like neuropathic pain. Additionally, further studies are needed to understand its mechanism of action and to improve its solubility in water.
Conclusion:
In conclusion, Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate is a potential drug candidate that has been extensively studied for its therapeutic potential in various diseases. Its synthesis is relatively simple, and its mechanism of action is well understood. Further studies are needed to explore its potential in treating other diseases and to improve its solubility in water.

Synthesis Methods

The synthesis of Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate involves the reaction of 4-benzoylpiperazine with 3-(furan-2-carbonylamino)benzoic acid in the presence of ethyl chloroformate. The reaction takes place in a solvent like dichloromethane or acetonitrile and is carried out under reflux conditions. The yield of the reaction is around 70%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate has been extensively studied for its therapeutic potential in various diseases. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C25H25N3O5/c1-2-32-25(31)19-10-11-21(20(17-19)26-23(29)22-9-6-16-33-22)27-12-14-28(15-13-27)24(30)18-7-4-3-5-8-18/h3-11,16-17H,2,12-15H2,1H3,(H,26,29)

InChI Key

RESXEJDJNAZXQJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.